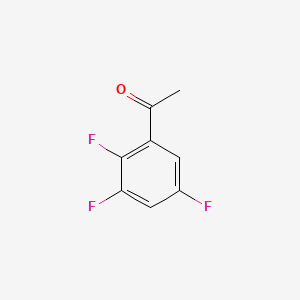

2',3',5'-Trifluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVPTIVXINDYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380290 | |

| Record name | 2',3',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243459-93-0 | |

| Record name | 2',3',5'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3',5'-Trifluoroacetophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Trifluoroacetophenone, also known by its IUPAC name 1-(2,3,5-trifluorophenyl)ethanone, is a fluorinated aromatic ketone. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for this compound.

Chemical Structure and Identification

The structure of this compound is characterized by an acetophenone core with three fluorine atoms substituted at the 2', 3', and 5' positions of the phenyl ring.

IUPAC Name: 1-(2,3,5-trifluorophenyl)ethanone CAS Number: 243459-93-0 Molecular Formula: C₈H₅F₃O

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted through computational models and should be considered as estimates.

| Property | Value | Source |

| Molecular Weight | 174.12 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 193.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 67.1 °C (Predicted) | [3] |

| Solubility | Soluble in most organic solvents | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. Researchers are advised to acquire their own analytical data upon synthesis or procurement of the compound. The expected spectroscopic characteristics are outlined below based on the compound's structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons. The methyl group will likely appear as a singlet, while the two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the eight aromatic carbons. The carbon signals of the fluorinated ring will exhibit C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this compound and is expected to show three distinct signals for the fluorine atoms at the 2', 3', and 5' positions, with characteristic coupling constants between them.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Additional bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 174. Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) to form a benzoyl cation and the cleavage of the acyl group to produce a trifluorophenyl cation.

Synthesis Protocols

Logical Synthesis Workflow

Caption: General synthetic strategies for 1-(2,3,5-trifluorophenyl)ethanone.

Experimental Considerations:

-

Friedel-Crafts Acylation: This method involves the reaction of 1,2,4-trifluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst. The regioselectivity of the acylation will be a critical factor to consider, as multiple isomers can potentially be formed. Reaction conditions such as temperature and catalyst choice will need to be optimized to favor the desired 2,3,5-substituted product.

-

Grignard Reaction: This approach involves the formation of a Grignard reagent from a suitable starting material, such as 1-bromo-2,3,5-trifluorobenzene, followed by reaction with an appropriate acylating agent. The successful formation of the Grignard reagent is crucial and requires anhydrous conditions.

Applications in Drug Development and Research

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. While specific biological activities or signaling pathway involvement for this compound are not extensively documented, its role as a key intermediate is implied in the synthesis of more complex, biologically active molecules.

The trifluorophenyl moiety can enhance a molecule's:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a compound, potentially improving its membrane permeability and oral bioavailability.

Given these properties, this compound is a valuable precursor for the synthesis of novel therapeutic agents, particularly in areas such as anti-inflammatory and analgesic drug development.[1]

Safety and Handling

This compound is a chemical that should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is generally considered to have a certain degree of volatility and flammability.[3] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

Conclusion

This compound is a fluorinated building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific isomer is not abundant in the public literature, its structural features suggest it is a valuable tool for medicinal chemists. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide to 2',3',5'-Trifluoroacetophenone (CAS Number 243459-93-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3',5'-trifluoroacetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, outlines potential synthetic routes with detailed experimental protocols, and explores its applications in drug development.

Chemical and Physical Properties

This compound, with the CAS number 243459-93-0, is a trifluorinated derivative of acetophenone. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 243459-93-0 |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol |

| IUPAC Name | 1-(2,3,5-trifluorophenyl)ethan-1-one |

| Synonyms | 2,3,5-Trifluoroacetophenone |

| Predicted Boiling Point | 193.3 ± 35.0 °C |

| Predicted Density | 1.303 ± 0.06 g/cm³ |

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis and Experimental Protocols

Proposed Synthetic Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,2,4-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), is a direct and classical approach to synthesize aryl ketones.

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts acylation route.

Detailed Experimental Protocol (Generalized):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane or dichloroethane.

-

Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Following this, add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Proposed Synthetic Route 2: Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent derived from 1-bromo-2,3,5-trifluorobenzene with an acetylating agent like acetyl chloride or N-methoxy-N-methylacetamide (Weinreb amide).

Reaction Scheme:

Figure 2: Proposed Grignard reaction route.

Detailed Experimental Protocol (Generalized):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of 1-bromo-2,3,5-trifluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition, continue stirring until the magnesium is consumed.

-

Acylation: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of acetyl chloride (1.1 equivalents) or Weinreb amide in anhydrous THF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

-

Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the resulting crude product by vacuum distillation or column chromatography.

Applications in Drug Development

The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Trifluoroacetophenone derivatives are therefore valuable intermediates in the synthesis of a wide range of biologically active molecules.

While specific drugs derived from this compound are not prominently documented, its structural motif is relevant to the development of various classes of therapeutic agents.

Potential Therapeutic Areas:

-

Enzyme Inhibitors: The trifluoroacetyl group can act as a key pharmacophore, interacting with the active sites of various enzymes. Fluorinated acetophenones have been investigated as precursors to inhibitors of enzymes such as kinases, proteases, and phosphatases.

-

Central Nervousous System (CNS) Agents: The increased lipophilicity imparted by fluorine atoms can facilitate the penetration of the blood-brain barrier, making this scaffold attractive for the development of drugs targeting CNS disorders.

-

Anti-inflammatory and Anti-cancer Agents: Many fluorinated compounds exhibit anti-inflammatory and anti-proliferative activities. The 2',3',5'-trifluorophenyl moiety can be incorporated into various heterocyclic systems known to possess such properties.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound acts as a kinase inhibitor, a common mechanism in cancer therapy.

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Spectroscopic Data (Predicted and Analogous Compounds)

No experimentally verified spectroscopic data for this compound has been identified in the public literature. The following table presents predicted data and data from analogous compounds to aid in characterization.

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | Signals expected for the methyl protons (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.0-7.8 ppm) with complex splitting due to F-H coupling. |

| ¹³C NMR | Signals expected for the carbonyl carbon (~195 ppm), methyl carbon (~26 ppm), and aromatic carbons showing C-F coupling. |

| ¹⁹F NMR | Three distinct signals are expected for the fluorine atoms on the aromatic ring. |

| IR Spectroscopy | Characteristic peaks expected for C=O stretching (~1700 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 174.12, with characteristic fragmentation patterns including the loss of CH₃ and CO. |

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for analogous fluorinated and acetophenone compounds, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes only and is based on currently available data, which may be limited. All experimental work should be conducted by qualified professionals in a suitably equipped laboratory, with all necessary safety precautions in place. The predicted data and generalized protocols should be used as a guide and may require optimization.

References

Spectroscopic Profile of 2',3',5'-Trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Trifluoroacetophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, characterization, and quality control in research and development settings.

This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally acquired spectra in public databases, this guide incorporates predicted data to offer a comprehensive analytical profile. Detailed, generalized experimental protocols for acquiring such data are also presented.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. In the absence of experimentally verified public data, the following tables present predicted NMR data.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ |

| ~7.2 - 7.5 | Multiplet | 2H | Aromatic CH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O |

| ~150 - 160 (d, J ≈ 250 Hz) | C-F |

| ~110 - 135 | Aromatic C & C-H |

| ~30 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| -110 to -140 | Aromatic C-F |

Note: Predicted NMR data is generated using computational algorithms and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an aromatic ketone like this compound is expected to show characteristic absorption bands.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O (ketone) stretch |

| ~1600, ~1475 | Medium to Strong | Aromatic C=C ring stretch |

| ~1300 - 1100 | Strong | C-F stretch |

| ~900 - 675 | Medium to Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 174.12 g/mol ), electron ionization (EI) would likely be used.

Table 5: Expected Mass Spectrometry (MS) Data for this compound

| m/z | Relative Abundance | Assignment |

| 174 | Moderate | [M]⁺ (Molecular ion) |

| 159 | High | [M - CH₃]⁺ |

| 131 | Moderate | [M - COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Reference: CFCl₃ (external or internal)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of neat this compound (if liquid) or a fine powder (if solid) directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR-ATR):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[1]

-

Further dilute the sample as necessary to avoid detector saturation.

Instrument Parameters (GC-MS with EI source):

-

Ionization Mode: Electron Ionization (EI)[2]

-

Electron Energy: 70 eV[3]

-

Mass Range: m/z 40-400

-

Inlet System: Gas Chromatography (GC) for sample introduction.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure proper elution.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the information derived for this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2',3',5'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Trifluoroacetophenone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. Its specific substitution pattern offers unique electronic properties that make it an attractive building block for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its properties and a proposed synthetic pathway. Due to the limited publicly available information on the specific synthesis and discovery of this isomer, this document also outlines a plausible and detailed experimental protocol for its preparation via Friedel-Crafts acylation, based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this compound.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Trifluoroacetophenones, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active compounds and advanced materials. While several isomers of trifluoroacetophenone are well-documented, this compound (CAS Number: 243459-93-0) remains a less-explored member of this chemical class. This guide aims to consolidate the known information and propose a practical synthetic route to facilitate further research and application of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 243459-93-0 |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol |

| IUPAC Name | 1-(2,3,5-trifluorophenyl)ethan-1-one |

Proposed Synthesis: Friedel-Crafts Acylation

The most plausible and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trifluorobenzene with an acetylating agent. This electrophilic aromatic substitution reaction is a fundamental method for the formation of aryl ketones. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.

The proposed reaction scheme is as follows:

Physical properties of 2',3',5'-Trifluoroacetophenone (boiling point, density)

This technical guide provides an in-depth overview of the key physical properties of 2',3',5'-Trifluoroacetophenone, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound is a fluorinated aromatic ketone. The presence of three fluorine atoms on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a compound of interest in medicinal chemistry and materials science. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in synthesis, process development, and formulation.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that the available data for this specific isomer are predicted values.

| Physical Property | Value | Notes |

| Boiling Point | 193.3 ± 35.0 °C | Predicted value[1] |

| Density | 1.303 ± 0.06 g/cm³ | Predicted value[1] |

| Molecular Formula | C₈H₅F₃O | |

| Molar Mass | 174.12 g/mol | [1] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, this section outlines the general, standardized methodologies that would be employed for such a characterization.

3.1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation, following a procedure such as ASTM D1078.

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple) placed at the vapor outlet, and a receiving flask.

-

Sample Preparation: A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. The heating rate is controlled to maintain a steady distillation rate of approximately 4-5 mL per minute.

-

Equilibrium and Measurement: The temperature is recorded when the vapor condensation front is stable on the temperature sensor's bulb and the first drop of distillate is collected. This temperature, corrected for atmospheric pressure, is reported as the initial boiling point.

3.2. Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for measuring the density of liquids.

-

Calibration: The pycnometer (a glass flask with a precise, known volume) is cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again (m₂). The volume of the pycnometer (V) is calculated.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with this compound at the same specific temperature.

-

Weighing: The pycnometer containing the sample is weighed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the experimental determination of boiling point and density.

Caption: A flowchart illustrating the standard procedure for determining boiling point.

Caption: A flowchart showing the steps for measuring liquid density using a pycnometer.

References

2',3',5'-Trifluoroacetophenone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2',3',5'-trifluoroacetophenone, a fluorinated ketone of interest in medicinal chemistry and materials science. Due to a lack of specific quantitative data in publicly available literature for this particular isomer, this document focuses on providing detailed experimental protocols for determining its solubility and stability profiles. These methodologies are based on industry-standard practices and regulatory guidelines, enabling researchers to generate the necessary data for their specific applications. This guide includes structured tables for data presentation and utilizes Graphviz diagrams to visualize experimental workflows, offering a practical framework for the physicochemical characterization of this compound.

Introduction

This compound (Figure 1) is an aromatic ketone characterized by the presence of three fluorine atoms on the phenyl ring. The introduction of fluorine can significantly alter the physicochemical properties of organic molecules, including their solubility, stability, and biological activity. As such, a thorough understanding of these properties is crucial for its application in drug discovery, agrochemical development, and materials science.

Therefore, this document serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for determining the thermodynamic and kinetic solubility, as well as the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Figure 1: Chemical Structure of this compound

References

2',3',5'-Trifluoroacetophenone molecular weight and formula

This document provides a concise summary of the core physicochemical properties of 2',3',5'-Trifluoroacetophenone, a fluorinated organic compound relevant to researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular attributes of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₅F₃O[1] |

| Molecular Weight | 174.12 g/mol [1][2][3] |

| CAS Number | 243459-93-0[1] |

Structural and Chemical Identity

This compound is an aromatic ketone characterized by an acetophenone structure substituted with three fluorine atoms on the phenyl ring at the 2', 3', and 5' positions.

Experimental Data and Applications

While a detailed experimental protocol is beyond the scope of this summary, it is important to note that this compound and its isomers are utilized as building blocks in organic synthesis. For instance, related compounds like 2',4',5'-Trifluoroacetophenone serve as intermediates in the production of pharmaceuticals and agrochemicals.[3] The trifluoromethyl group often imparts unique properties to molecules, such as enhanced stability and reactivity, making these compounds valuable in medicinal chemistry and materials science.[3]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's identity and its fundamental properties.

Caption: Core properties of this compound.

References

Unlocking the Therapeutic Potential of 2',3',5'-Trifluoroacetophenone: A Guide to Future Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Trifluoroacetophenone is a fluorinated aromatic ketone with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. The strategic placement of three fluorine atoms on the phenyl ring is anticipated to bestow unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and potent protein-binding capabilities. These attributes make it an attractive scaffold for the development of novel therapeutic agents. This technical guide outlines promising research avenues for this compound, providing a foundational framework for its synthesis, characterization, and evaluation in key therapeutic areas. Detailed, adaptable experimental protocols and conceptual workflows are presented to catalyze further investigation into this promising molecule.

Introduction: The Promise of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pKa, dipole moment, and conformation. This often leads to improved target affinity, selectivity, metabolic stability, and bioavailability.[1][2]

This compound presents a unique substitution pattern that warrants thorough investigation. The acetophenone core is a versatile synthetic handle, allowing for the construction of a diverse library of derivatives.[3][4] This whitepaper proposes several key research areas to unlock the therapeutic potential of this compound.

Foundational Research: Synthesis and Characterization

The initial and most critical step is the development of a robust and scalable synthesis for this compound. While a specific protocol for this isomer is not widely published, established methods for related compounds can be adapted. A promising approach is the Friedel-Crafts acylation of 1,2,4-trifluorobenzene.[5][6][7]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from 1,2,4-trifluorobenzene and acetyl chloride.

Materials:

-

1,2,4-Trifluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

-

Stir the mixture for 15 minutes at 0°C.

-

Add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and 2M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.[8]

| Property | Value |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 193.3 ± 35.0 °C (predicted) |

| Density | 1.303 ± 0.06 g/cm³ (predicted) |

| Refractive Index | 1.455 (predicted) |

Potential Research Area 1: Development of Novel Kinase Inhibitors

Rationale: The trifluoromethylphenyl moiety is a common feature in many approved and investigational kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase hinge region and improve selectivity and potency. The acetophenone carbonyl group provides a convenient point for derivatization to explore interactions with the solvent-exposed region of the ATP-binding pocket.

Hypothesis: Derivatives of this compound can be synthesized to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Proposed Experimental Workflow

Caption: Kinase inhibitor discovery workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Illustrative Example)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

-

Recombinant human kinase

-

Biotinylated substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Streptavidin-coated 96-well plates

-

Europium-labeled anti-phospho-substrate antibody

-

DELFIA® enhancement solution

-

Time-resolved fluorescence (TRF) plate reader

Procedure:

-

Add 2 µL of test compound dilutions in DMSO to the wells of a 96-well plate.

-

Add 10 µL of the kinase/biotinylated substrate peptide mix in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of EDTA solution.

-

Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow for peptide capture.

-

Wash the plate three times with wash buffer.

-

Add 20 µL of the Europium-labeled anti-phospho-substrate antibody and incubate for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of DELFIA® enhancement solution and incubate for 5 minutes.

-

Read the time-resolved fluorescence on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Research Area 2: Exploration as a Scaffold for CNS-Active Agents

Rationale: The lipophilicity imparted by fluorine atoms can enhance a molecule's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS). Acetophenone derivatives have been explored for various CNS activities, including neuroprotection. For instance, 2,2,2-Trifluoroacetophenone has shown neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons.[]

Hypothesis: Derivatives of this compound can be designed to modulate the activity of CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.

Proposed Research Pathway

Caption: CNS drug discovery pathway.

Experimental Protocol: Radioligand Binding Assay (Illustrative Example)

Objective: To assess the binding affinity of test compounds for a specific CNS receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., human dopamine D2 receptor)

-

Radioligand (e.g., [³H]-Spiperone)

-

Test compounds

-

Binding buffer

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibitory constant) for the test compounds.

Potential Research Area 3: Antimicrobial Drug Discovery

Rationale: The acetophenone scaffold is present in numerous natural and synthetic compounds with antimicrobial properties.[3] The introduction of fluorine can enhance the antimicrobial potency and spectrum of activity. Electron-withdrawing substituents on the acetophenone ring have been shown to facilitate faster conversion in the synthesis of bioactive hydrazones, suggesting that the trifluoro-substitution pattern could be advantageous.[10]

Hypothesis: this compound can serve as a starting material for the synthesis of novel antimicrobial agents with activity against clinically relevant bacterial and fungal pathogens.

Proposed Experimental Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chembk.com [chembk.com]

- 10. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to Fluorinated Acetophenones in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated acetophenones are a pivotal class of compounds in modern organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a wide array of high-value molecules. The strategic incorporation of fluorine atoms into the acetophenone scaffold imparts unique physicochemical properties, profoundly influencing reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics have made fluorinated acetophenones indispensable in the fields of medicinal chemistry, agrochemicals, and materials science.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated acetophenones. It includes detailed experimental protocols for their preparation, tabulated quantitative data for easy comparison, and visualizations of key concepts to aid in understanding their role in chemical and biological systems.

Physicochemical and Spectral Properties of Selected Fluorinated Acetophenones

The introduction of fluorine atoms to the acetophenone structure leads to predictable yet significant changes in its physical and spectral properties. The high electronegativity of fluorine influences the electron density of the aromatic ring and the carbonyl group, which can be observed in their spectroscopic data. The following table summarizes key properties for a selection of fluorinated acetophenones.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2'-Fluoroacetophenone | C₈H₇FO | 138.14 | 187-189 | - | 1.137 | 1.507 | 2.62 (s, 3H), 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H)[2] | -114.3[3] | |

| 3'-Fluoroacetophenone | C₈H₇FO | 138.14 | 188-190 | - | 1.14 | 1.511 | 2.60 (s, 3H), 7.25-7.31 (m, 1H), 7.43-7.50 (m, 2H), 7.68-7.72 (m, 1H) | -113.5 | |

| 4'-Fluoroacetophenone | C₈H₇FO | 138.14 | 196 | 4 | 1.143 | 1.511 | 2.58 (s, 3H), 7.13 (t, J=8.8 Hz, 2H), 7.97-8.00 (q, 2H)[2] | -105.8[4] | |

| 2',4'-Difluoroacetophenone | C₈H₆F₂O | 156.13 | 80-81/25 mmHg | - | 1.234 | 1.488 | 2.64 (s, 3H), 6.85-6.98 (m, 2H), 7.85-7.92 (m, 1H) | -104.5, -109.1 | |

| 2',4',6'-Trifluoroacetophenone | C₈H₅F₃O | 174.12 | 168-170 | 33-35 | - | - | 2.63 (s, 3H), 6.75-6.82 (m, 2H) | -101.2, -108.7 | |

| 2',3',4',5',6'-Pentafluoroacetophenone | C₈H₃F₅O | 210.10 | 130-131 | - | 1.476 | 1.4366 | 2.64 (s, 3H)[5] | -142.1, -154.5, -162.3[6] | |

| 3'-(Trifluoromethyl)acetophenone | C₈H₇F₃O | 188.15 | 187-189 | - | 1.259 | 1.459 | 2.65 (s, 3H), 7.62 (t, J=7.8 Hz, 1H), 7.84 (d, J=7.8 Hz, 1H), 8.15 (d, J=7.8 Hz, 1H), 8.23 (s, 1H) | -62.8 | |

| 3',5'-Bis(trifluoromethyl)acetophenone | C₁₀H₆F₆O | 256.15 | 194-196 | 8-10 | 1.41 | 1.424 | 2.72 (s, 3H), 8.12 (s, 1H), 8.35 (s, 2H) | -63.1 |

Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated acetophenones can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation of Fluorinated Benzenes

A common and direct method for preparing ring-fluorinated acetophenones is the Friedel-Crafts acylation of a corresponding fluorinated benzene with an acylating agent, typically in the presence of a Lewis acid catalyst.[7]

References

- 1. youtube.com [youtube.com]

- 2. Graphviz [graphviz.org]

- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. colorado.edu [colorado.edu]

- 5. 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Safety and Handling of 2',3',5'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2',3',5'-Trifluoroacetophenone (CAS No. 243459-93-0). A thorough literature and database search has revealed limited specific toxicological data, detailed experimental protocols, and no information on biological signaling pathways for this particular isomer. Therefore, this guide supplements the available data with general safety and handling procedures for closely related fluorinated acetophenones. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory guidelines.

Introduction

This compound is a fluorinated aromatic ketone that holds potential as a building block in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As with many fluorinated compounds, a diligent approach to safety and handling is paramount. This guide aims to provide a consolidated resource for the safe use of this compound in a research and development setting.

Physicochemical and Hazard Information

The following tables summarize the known physical, chemical, and hazard properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 243459-93-0 | [1] |

| Molecular Formula | C₈H₅F₃O | [1] |

| Molecular Weight | 174.12 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 80-81 °C | - |

| Density | 1.37 g/cm³ | - |

| Solubility | Soluble in most organic solvents | - |

Table 2: Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements |

| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 |

| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P313 |

| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |

Note: This information is based on limited available safety data sheets and may not be exhaustive.

Reactivity and Stability

Fluorinated ketones are generally stable under normal laboratory conditions. However, they can be reactive towards strong oxidizing agents, strong bases, and strong reducing agents. Avoid exposure to heat, sparks, and open flames.

General Synthetic Approach

General Experimental Protocol (Hypothetical for this compound):

Reaction: Friedel-Crafts acylation of 1,2,4-trifluorobenzene with acetyl chloride.

Reagents and Equipment:

-

1,2,4-Trifluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Add 1,2,4-trifluorobenzene dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound.

Safety and Handling Procedures

Due to the limited specific toxicity data for this compound, a cautious approach based on the handling of similar fluorinated aromatic ketones is recommended.[2]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Double gloving is recommended. |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron. |

| Respiratory Protection | Work in a well-ventilated fume hood. If the concentration in the air is high, use a NIOSH-approved respirator with an organic vapor cartridge. |

Engineering Controls

-

All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible.

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Spill and Emergency Procedures

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways.

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2',3',5'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcone and pyrazole derivatives starting from 2',3',5'-trifluoroacetophenone. The methodologies are based on established synthetic routes, primarily the Claisen-Schmidt condensation for chalcone synthesis and subsequent cyclization reactions for pyrazole formation. The inclusion of the trifluoromethyl group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Synthesis of this compound Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are valuable intermediates in the synthesis of various heterocyclic compounds with diverse biological activities. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

General Reaction Scheme:

Application Notes and Protocols: 2',3',5'-Trifluoroacetophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2',3',5'-trifluoroacetophenone as a building block in medicinal chemistry, with a focus on its potential application in the development of enzyme inhibitors. Due to the limited specific data on the 2',3',5'-isomer, this document leverages information on closely related trifluoroacetophenone analogs to provide representative examples and protocols.

Introduction

Trifluoroacetophenone derivatives are valuable scaffolds in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and potent enzyme inhibition. While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of bioactive molecules. This document will focus on a potential application of trifluoroacetophenone derivatives as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme implicated in metabolic disorders.

Application: Inhibition of Malonyl-CoA Decarboxylase (MCD)

Background: Malonyl-CoA decarboxylase (MCD) is a crucial enzyme in fatty acid metabolism, catalyzing the conversion of malonyl-CoA to acetyl-CoA. Inhibition of MCD leads to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. This shift from fatty acid to glucose metabolism has therapeutic potential in conditions such as ischemic heart disease and metabolic syndrome. Research on trifluoroacetophenone derivatives has indicated their potential as MCD inhibitors. The electron-withdrawing nature of the trifluoromethyl group is thought to stabilize the hydrated form of the ketone, which may mimic the transition state of the enzymatic reaction, leading to potent inhibition.

Putative Mechanism of Action

The proposed mechanism of MCD inhibition by trifluoroacetophenone derivatives involves the formation of a stable hydrated gem-diol at the carbonyl carbon. This hydrated form is thought to act as a transition-state analog, binding tightly to the active site of the MCD enzyme and preventing the processing of the natural substrate, malonyl-CoA. The presence of multiple electron-withdrawing fluorine atoms on the phenyl ring, as in this compound, is expected to enhance the stability of this hydrated species, thereby potentially increasing inhibitory potency.

Signaling Pathway of Malonyl-CoA Decarboxylase

Caption: Signaling pathway of Malonyl-CoA Decarboxylase (MCD) and its inhibition.

Quantitative Data

Due to the lack of specific quantitative data for this compound derivatives as MCD inhibitors, the following table presents illustrative data based on the expected potency of trifluoroacetophenone analogs. This data is for demonstrative purposes only and should be replaced with experimentally determined values.

| Compound ID | Structure | Target | IC50 (nM) | Assay Type |

| TFAP-Analog-1 | This compound core with 'reverse amide' side chain | Human MCD | 50 | Enzymatic |

| TFAP-Analog-2 | 2',4',5'-Trifluoroacetophenone core with 'reverse amide' side chain | Human MCD | 75 | Enzymatic |

| Control-1 | Non-fluorinated acetophenone analog | Human MCD | >10,000 | Enzymatic |

Experimental Protocols

Protocol 1: Synthesis of a Representative Trifluoroacetophenone-Based MCD Inhibitor

This protocol describes a general method for the synthesis of a 'reverse amide' derivative of this compound.

Materials:

-

This compound

-

Substituted amine (R-NH2)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Preparation of the Carboxylic Acid Intermediate:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), add a strong base (e.g., LDA) at -78 °C.

-

After stirring for 30 minutes, bubble CO2 gas through the solution for 1 hour.

-

Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

-

-

Amide Coupling:

-

Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

-

Add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure trifluoroacetophenone 'reverse amide' derivative.

-

Protocol 2: In Vitro Malonyl-CoA Decarboxylase (MCD) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of synthesized compounds against MCD.

Materials:

-

Recombinant human MCD enzyme

-

Malonyl-CoA (substrate)

-

Acetyl-CoA synthetase (coupling enzyme)

-

Malate dehydrogenase (coupling enzyme)

-

Citrate synthase (coupling enzyme)

-

NADH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a reaction mixture containing all components except malonyl-CoA: assay buffer, NADH, acetyl-CoA synthetase, malate dehydrogenase, and citrate synthase.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 5 µL of the test compound dilution (or DMSO for control).

-

Add 85 µL of the reaction mixture to each well.

-

Add 5 µL of the recombinant human MCD enzyme solution.

-

Incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 5 µL of malonyl-CoA solution.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. Based on the established role of related trifluoroacetophenones in medicinal chemistry, this scaffold holds significant potential for the development of potent enzyme inhibitors, particularly for targets like malonyl-CoA decarboxylase. The provided protocols and conceptual framework offer a starting point for researchers to explore the synthesis and biological evaluation of this compound derivatives in drug discovery programs. Further investigation is warranted to fully elucidate the medicinal chemistry applications of this specific isomer.

2',3',5'-Trifluoroacetophenone: A Versatile Building Block in Synthetic Chemistry

Introduction

2',3',5'-Trifluoroacetophenone is a fluorinated aromatic ketone that holds significant potential as a versatile building block in organic synthesis. The presence of three fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, enhancing its reactivity and imparting unique characteristics to the resulting derivatives. This makes it a valuable precursor for the synthesis of a wide range of organic molecules, particularly those with potential applications in medicinal chemistry and materials science. While specific and detailed experimental protocols for this compound are not abundantly available in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of acetophenones and other trifluorinated analogues. This document aims to provide a set of generalized application notes and protocols based on these established reactions, offering a guide for researchers, scientists, and drug development professionals to explore the synthetic utility of this compound.

Application Notes

The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The strategic placement of three fluorine atoms in this compound offers a unique substitution pattern for the development of novel bioactive compounds.

Key Potential Applications:

-

Synthesis of Chalcones: As an acetophenone derivative, it can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield trifluorinated chalcones. Chalcones are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The resulting trifluorinated chalcones would be valuable scaffolds for further heterocyclic synthesis.

-

Heterocyclic Synthesis: The chalcones derived from this compound can serve as key intermediates for the synthesis of various heterocyclic compounds such as pyrimidines, pyrazoles, and benzodiazepines. These heterocyclic motifs are prevalent in many approved drugs.

-

Medicinal Chemistry: The incorporation of the 2,3,5-trifluorophenyl moiety into organic molecules can be explored for the development of novel therapeutic agents. The fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

Experimental Protocols

The following protocols are generalized procedures based on well-established reactions of acetophenones. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, is highly recommended for specific substrates.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.

Reaction Scheme:

Caption: General scheme for Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, dilute)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in ethanol.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium hydroxide (2.0-3.0 eq.) in water or ethanol to the reaction mixture with constant stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of 5-6.

-

The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome:

The reaction is expected to yield the corresponding (E)-1-(2,3,5-trifluorophenyl)-3-(aryl)prop-2-en-1-one. The yield and purity will depend on the specific aldehyde used and the optimized reaction conditions.

Characterization:

The structure of the synthesized chalcone should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

| Compound | Starting Materials | Typical Yield (%) | Key Spectroscopic Data |

| Trifluorinated Chalcone | This compound, Aromatic Aldehyde | 60-90 | ¹H NMR: Doublets for vinylic protons (J ≈ 15 Hz); ¹⁹F NMR: Signals corresponding to the trifluorophenyl group. |

Protocol 2: Synthesis of a Pyrimidine Derivative from a Trifluorinated Chalcone

This protocol outlines a general method for the synthesis of a pyrimidine derivative from a chalcone synthesized in Protocol 1.

Reaction Scheme:

Caption: General scheme for pyrimidine synthesis from a chalcone.

Materials:

-

Trifluorinated chalcone (from Protocol 1)

-

Urea or Thiourea

-

Potassium hydroxide (KOH)

-

Ethanol

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask, dissolve the trifluorinated chalcone (1.0 eq.) and urea or thiourea (1.5-2.0 eq.) in ethanol.

-

Add a solution of potassium hydroxide (2.0-3.0 eq.) in ethanol to the mixture.

-

Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude pyrimidine derivative can be purified by recrystallization.

Expected Outcome:

This reaction is expected to yield a 4-(aryl)-6-(2,3,5-trifluorophenyl)pyrimidin-2(1H)-one (or -thione). The specific structure and yield will depend on the starting chalcone and reaction conditions.

Characterization:

The structure of the synthesized pyrimidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

| Compound | Starting Materials | Typical Yield (%) | Key Spectroscopic Data |

| Trifluorinated Pyrimidine | Trifluorinated Chalcone, Urea/Thiourea | 50-80 | ¹H NMR: Characteristic signals for the pyrimidine ring protons; ¹⁹F NMR: Signals for the trifluorophenyl group. |

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis of bioactive compounds starting from this compound.

Caption: Synthetic workflow from this compound.

Disclaimer: The provided protocols are generalized and intended for informational purposes only. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate risk assessments before conducting any experiments. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application of 2',3',5'-Trifluoroacetophenone in Agrochemical Synthesis: A Review of Available Data

A comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications for 2',3',5'-Trifluoroacetophenone in the synthesis of agrochemicals. While fluorinated acetophenones, in general, serve as versatile intermediates in the development of pharmaceuticals and crop protection agents, the particular isomer this compound is not prominently featured in publicly available research or patents related to fungicide, herbicide, or insecticide development.

The presence of a trifluoromethyl group (-CF3) in chemical intermediates is known to enhance the efficacy and stability of agrochemical formulations. This is due to the strong carbon-fluorine bond, which increases potency and resistance to environmental and metabolic degradation. For instance, other related compounds such as 2'-(Trifluoromethyl)acetophenone and various polychlorinated trifluoroacetophenones are key building blocks for a range of agricultural products. Notably, 3,5-dichloro-2,2,2-trifluoroacetophenone is a documented intermediate in the synthesis of veterinary insecticides like Fluralaner.

Research into acetophenone derivatives has shown promise in identifying new fungicidal and herbicidal compounds. However, these studies have largely focused on other substitution patterns on the phenyl ring.

Researchers and scientists in the field of drug development and agrochemical synthesis may find more utility in exploring the applications of other isomers of trifluoroacetophenone or related fluorinated building blocks for which there is a more substantial body of scientific and technical information.

Below is a generalized workflow for the hypothetical incorporation of a novel acetophenone derivative into an agrochemical discovery pipeline, which would be the logical process to determine potential applications for a compound like this compound.

Figure 1. A generalized workflow for agrochemical discovery.

Application Notes and Protocols for the Reduction of 2',3',5'-Trifluoroacetophenone

Abstract

This document provides detailed protocols for the chemical reduction of 2',3',5'-Trifluoroacetophenone to synthesize 1-(2,3,5-trifluorophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols described herein cover standard sodium borohydride reduction, catalytic hydrogenation, and an overview of asymmetric reduction methodologies. These methods are designed to be accessible to researchers in drug development and organic synthesis.

Introduction

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic chemistry. This compound is a common starting material in medicinal chemistry, and its reduction product, 1-(2,3,5-trifluorophenyl)ethanol, serves as a key building block for the synthesis of pharmacologically active molecules. The fluorine substituents on the aromatic ring can significantly influence the pharmacokinetic properties of a drug candidate, such as its metabolic stability and binding affinity. This document outlines reliable and reproducible protocols for this reduction, offering a comparative overview of different synthetic strategies.

Application in Drug Development

The chiral alcohol, particularly the (R)-enantiomer of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a related compound, is a crucial intermediate in the synthesis of Aprepitant. Aprepitant is a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of such chiral alcohols often relies on asymmetric reduction techniques to achieve high enantiomeric purity, which is critical for therapeutic efficacy and safety.

Comparative Data of Reduction Protocols

The choice of reduction protocol can significantly impact the yield, purity, and stereoselectivity of the desired alcohol. Below is a summary of common methods with typical quantitative data.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Enantioselectivity (ee %) |

| Protocol 1 | Sodium Borohydride | Methanol, Ethanol | 0 - 25 | 1 - 3 | 85 - 95 | N/A (racemic) |

| Protocol 2 | H₂, Pd/C (5%) | Ethanol, Ethyl Acetate | 25 - 50 | 2 - 8 | 90 - 99 | N/A (racemic) |

| Asymmetric Reduction | Biocatalyst (e.g., KRED) | Buffer/Co-solvent | 25 - 35 | 12 - 48 | >90 | >99 |

| Asymmetric Hydrogenation | Chiral Rh or Ru complex | Methanol, Ethanol | 20 - 60 | 6 - 24 | >95 | >98 |

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction

This protocol describes a standard, reliable method for the synthesis of racemic 1-(2,3,5-trifluorophenyl)ethanol using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (53.1 mmol) of this compound in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 2.21 g (58.4 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-